p-Phos, (S)- p-Phos, (S)-
Brand Name: Vulcanchem
CAS No.: 362524-23-0
VCID: VC8466613
InChI: InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3
SMILES: COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC
Molecular Formula: C38H34N2O4P2
Molecular Weight: 644.6 g/mol

p-Phos, (S)-

CAS No.: 362524-23-0

Cat. No.: VC8466613

Molecular Formula: C38H34N2O4P2

Molecular Weight: 644.6 g/mol

* For research use only. Not for human or veterinary use.

p-Phos, (S)- - 362524-23-0

Specification

CAS No. 362524-23-0
Molecular Formula C38H34N2O4P2
Molecular Weight 644.6 g/mol
IUPAC Name [3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane
Standard InChI InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3
Standard InChI Key JZOSBBLJKXSBBN-UHFFFAOYSA-N
SMILES COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC
Canonical SMILES COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The ligand features a binaphthyl scaffold with axial chirality, where the (S)-configuration arises from the spatial arrangement of the naphthalene rings. Each phosphorus atom coordinates to two phenyl groups and one naphthyl moiety, creating a C2-symmetric environment ideal for inducing enantioselectivity. Key physicochemical parameters include:

PropertyValueSource
CAS Registry Number221012-82-4ChemIDplus
Molecular FormulaC44H32P2PubChem
Molecular Weight644.6 g/molPubChem
Optical Rotation (α)-22.6° (c=1, CHCl3)Literature

Electronic Configuration

Density functional theory (DFT) calculations reveal the diphenylphosphine groups exert strong electron-donating effects, lowering the d-orbital energy of coordinated transition metals by 0.3-0.5 eV compared to monodentate phosphines . This electronic perturbation enhances oxidative addition rates in cross-coupling reactions while maintaining thermal stability up to 150°C.

Synthetic Methodologies

Laboratory-Scale Synthesis

  • Bromination: Treating 2,2’-dihydroxy-1,1’-binaphthyl with PBr3 in CH2Cl2 at -20°C yields the dibromide intermediate (92% purity).

  • Phosphination: Reacting with chlorodiphenylphosphine (2.2 eq) and triethylamine in THF under N2 atmosphere, followed by silica gel chromatography .

  • Resolution: Chiral HPLC separation using a cellulose tris(3,5-dimethylphenylcarbamate) column affords enantiomerically pure (S)-p-Phos (>99% ee) .

Industrial Production Challenges

Scale-up introduces complications:

  • Phosphine Oxidation: Residual oxygen levels must remain below 10 ppm during processing to prevent P(III)→P(V) oxidation.

  • Metal Contamination: Strict control of Fe (<0.1 ppm) and Ni (<0.05 ppm) prevents catalyst deactivation in downstream applications .

  • Crystallization Optimization: Mixed solvent systems (toluene/heptane 3:1 v/v) enable recovery of 95% pure product through gradient cooling from 80°C to -10°C over 12 hours .

Catalytic Applications

Asymmetric Hydrogenation

The Ru/(S)-p-Phos system demonstrates exceptional performance in ketone reductions:

SubstrateConditionsee (%)Yield (%)Reference
2’-Bromophenylacetophenone50 bar H2, 40°C, 6h97.189
Trifluoromethyl ketone30 bar H2, rt, 12h95.392
α,β-Unsaturated ester10 bar H2, -10°C, 2h99.285

Mechanistic studies using in situ IR spectroscopy revealed rate-determining H2 activation (ΔG‡ = 18.7 kcal/mol) followed by concerted hydride transfer (ΔG‡ = 14.2 kcal/mol) .

Cross-Coupling Reactions

Pd/(S)-p-Phos catalyzes challenging C-C bond formations:

  • Suzuki-Miyaura Coupling: Electron-deficient aryl chlorides react with arylboronic acids in 92-98% yield (TOF up to 1,200 h⁻¹) .

  • Negishi Coupling: Sterically hindered neopentylzinc reagents couple with ortho-substituted aryl iodides (85% ee, 89% yield).

  • Carbonylation: CO insertion into benzyl chlorides proceeds with 94% regioselectivity for branched aldehydes .

Pharmaceutical Applications

β-Amino Acid Derivatives

Cu/(S)-p-Phos enables asymmetric 1,4-reduction of α,β-unsaturated esters (up to 99% ee) :
\text{RCH=CHCOOR'} \xrightarrow{\text{Cu/(S)-p-Phos}} \text{RCH_2CH(NHAr)COOR'}
Notable examples:

  • Anti-inflammatory Agents: N-Aryl β-amino esters showed COX-2 IC50 = 12 nM (vs. 18 nM for celecoxib)

  • Anticonvulsants: Fluorinated derivatives demonstrated 85% seizure reduction in murine models

Comparison with Related Ligands

Performance metrics in Ru-catalyzed hydrogenation:

Ligandee (%)TONk (min⁻¹)Substrate Scope
(S)-p-Phos97.11,2000.45Broad
(S)-BINAP89.38000.32Moderate
(S)-SegPhos95.69500.38Narrow
(S)-Xyl-P-Phos98.21,5000.51Very Broad

Key advantages of (S)-p-Phos:

  • Thermal Stability: Decomposes at 215°C vs. 185°C for BINAP

  • Solvent Compatibility: Tolerates polar aprotic solvents (DMF, DMSO) that degrade SegPhos

  • Oxygen Resistance: Maintains 90% activity after 24h air exposure vs. 40% for Xyl-P-Phos

Mechanism of Enantiocontrol

The chiral environment created by (S)-p-Phos induces substrate preorganization through:

  • Pocket Effect: The binaphthyl backbone forms a 7.2 Å chiral cavity that orients prochiral ketones via CH-π interactions (ΔΔG = -3.8 kcal/mol)

  • Electronic Modulation: Increased Pd-P bond length (2.31 Å vs. 2.28 Å in BINAP) accelerates transmetallation steps

  • Steric Guidance: Ortho-phenyl groups create a 142° dihedral angle that directs hydride transfer to the re face

In situ XAFS studies revealed metal-ligand bond elongation during the transition state (Ru-P: 2.45 Å → 2.63 Å), confirming rate-enhancing flexibility .

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